Libexin

Catalog No.
S533091
CAS No.
982-43-4
M.F
C23H28ClN3O
M. Wt
397.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Libexin

CAS Number

982-43-4

Product Name

Libexin

IUPAC Name

3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole;hydrochloride

Molecular Formula

C23H28ClN3O

Molecular Weight

397.9 g/mol

InChI

InChI=1S/C23H27N3O.ClH/c1-4-10-19(11-5-1)21(20-12-6-2-7-13-20)18-22-24-23(27-25-22)14-17-26-15-8-3-9-16-26;/h1-2,4-7,10-13,21H,3,8-9,14-18H2;1H

InChI Key

ONTOFAWPPHNLML-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC2=NC(=NO2)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

solubility

Soluble in DMSO

Synonyms

Lomapect; Libexin; HK 256; HK-256; HK256; Toparten; Prenoxdiazine hydrochloride;

Canonical SMILES

C1CCN(CC1)CCC2=NC(=NO2)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

The exact mass of the compound Libexin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Prenoxdiazine hydrochloride (Libexin, CAS 982-43-4) is a non-narcotic, peripherally acting antitussive agent characterized by its dual mechanism of pulmonary stretch receptor desensitization and localized voltage-gated sodium channel blockade [1]. As a diarylmethane derivative featuring a 1,2,4-oxadiazole ring, the hydrochloride salt form is specifically engineered for pharmaceutical processing, offering a stable crystalline solid with a melting point of 192–193 °C and a LogP of approximately 5.08[2]. For industrial buyers and formulation scientists, procuring the high-purity HCl salt ensures optimal lipophilicity balanced with the necessary solubility for oral solid dosage forms, avoiding the severe regulatory, security, and handling burdens associated with opioid-based central antitussives [3].

Substituting Prenoxdiazine HCl with central antitussives like codeine introduces significant procurement and formulation challenges, including strict controlled-substance tracking, risk of CNS depression, and patient dependency liabilities [1]. Furthermore, attempting to formulate with the prenoxdiazine free base (CAS 47543-65-7) instead of the targeted hydrochloride salt (CAS 982-43-4) results in poor aqueous solubility and erratic bioavailability in gastrointestinal fluids [2]. Similarly, substituting with other peripheral agents like benzonatate—which is a viscous liquid at room temperature—complicates solid-state manufacturing workflows such as direct compression or dry granulation, making crystalline Prenoxdiazine HCl a more practical choice for scalable tablet and capsule production [3].

Thermal Stability and Solid-State Manufacturability: Prenoxdiazine HCl vs. Benzonatate

In pharmaceutical manufacturing, the physical state of the API dictates the available formulation pathways. Prenoxdiazine HCl (CAS 982-43-4) is a stable crystalline solid with a defined melting point of 192–193 °C, making it highly suitable for standard milling, blending, and direct compression workflows [1]. In contrast, the common peripheral antitussive benzonatate is a viscous liquid at room temperature, requiring specialized soft gelatin capsule encapsulation. This thermal and physical stability allows Prenoxdiazine HCl to be processed using conventional, cost-effective solid dosage manufacturing equipment without the risk of API degradation or phase separation during high-shear mixing [2].

Evidence DimensionPhysical state and thermal stability for manufacturing
Target Compound DataCrystalline solid, Melting Point: 192–193 °C
Comparator Or BaselineBenzonatate (Viscous liquid at 25 °C)
Quantified DifferenceEnables direct compression and solid tableting vs. mandatory soft-gel encapsulation
ConditionsStandard pharmaceutical manufacturing conditions (STP)

Selecting the crystalline HCl salt eliminates the need for specialized liquid-fill encapsulation, significantly reducing manufacturing costs and expanding formulation options.

Solubility Enhancement: Prenoxdiazine Hydrochloride vs. Free Base

The intrinsic lipophilicity of the prenoxdiazine core (LogP ~5.08) presents a challenge for gastrointestinal absorption when used in its free base form, which exhibits extremely low aqueous solubility [1]. Procuring the hydrochloride salt (CAS 982-43-4) resolves this formulation bottleneck by significantly enhancing solubility in physiological fluids and common analytical solvents like methanol and acetonitrile [2]. This salt formation ensures rapid dissolution and consistent bioavailability in oral dosage forms (such as 100 mg or 200 mg tablets), which cannot be reliably achieved using the un-ionized free base [3].

Evidence DimensionAqueous solubility and dissolution readiness
Target Compound DataPrenoxdiazine HCl (Readily soluble in polar analytical solvents, formulated for rapid GI dissolution)
Comparator Or BaselinePrenoxdiazine free base (Highly lipophilic, poor aqueous solubility)
Quantified DifferenceCritical improvement in dissolution rate and solvent compatibility for HPLC analysis and oral delivery
ConditionsAqueous media and standard HPLC mobile phases (Methanol/Acetonitrile)

Procuring the HCl salt is mandatory for achieving the dissolution kinetics required for effective oral antitussive formulations, preventing batch failures linked to poor API solubility.

Receptor Specificity and Regulatory Classification: Prenoxdiazine vs. Codeine

From a procurement and supply chain perspective, handling opioid-based antitussives like codeine involves rigorous DEA/regulatory quotas, secure storage, and complex import/export documentation[1]. Prenoxdiazine HCl provides comparable peripheral antitussive efficacy (evaluated at 30 mg/kg i.p. in standard models compared to codeine at 10 mg/kg i.p.) without binding to mu-opioid receptors [2]. This distinct peripheral mechanism—desensitizing pulmonary stretch receptors and providing local anesthesia via voltage-gated sodium channel blockade—results in zero narcotic dependency risk and no central respiratory depression[3]. Consequently, it is classified outside of stringent controlled-substance schedules in most jurisdictions.

Evidence DimensionOpioid receptor affinity and regulatory burden
Target Compound Data0% mu-opioid receptor binding; non-controlled substance profile
Comparator Or BaselineCodeine (High mu-opioid affinity, Schedule II/III/V controlled substance)
Quantified DifferenceElimination of controlled-substance handling requirements while maintaining antitussive efficacy
ConditionsIn vivo antitussive efficacy models and regulatory supply chain management

Choosing Prenoxdiazine HCl drastically reduces supply chain overhead, security costs, and regulatory compliance burdens compared to procuring opiate-derived active pharmaceutical ingredients.

Solid Oral Dosage Form Manufacturing

Due to its crystalline nature and high melting point (192–193 °C), Prenoxdiazine HCl is a highly suitable API for high-throughput manufacturing of solid oral dosage forms, including standard tablets and dry powder capsules. It allows formulators to avoid the complex soft-gelatin encapsulation required for liquid peripheral antitussives like benzonatate[1].

Non-Narcotic Cough Suppressant Formulation Development

For pharmaceutical companies developing over-the-counter (OTC) or non-controlled prescription antitussives, Prenoxdiazine HCl provides a highly effective peripheral mechanism without the regulatory quotas, secure storage requirements, and addiction liabilities associated with codeine or other opioid derivatives [2].

Dual-Action Respiratory Therapeutics

Leveraging its secondary local anesthetic properties (voltage-gated sodium channel blockade), Prenoxdiazine HCl is highly suitable for combination therapies targeting acute respiratory tract irritation, such as formulations combining it with mucolytics (e.g., carbocisteine) where both cough suppression and mucosal soothing are required [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

390WW7V7MZ

Other CAS

982-43-4

Wikipedia

Prenoxdiazine hydrochloride

Dates

Last modified: 04-14-2024
1: Schweiger O. The role of Libexin combination in the symptomatic treatment of different pulmonary diseases. Ther Hung. 1984;32(2):85-6. PubMed PMID: 6546267.
2: Shul'gin AV, Abramova VG, Votchal OA. [Clinical evaluation of the antitussive action of libexin and baltix]. Ter Arkh. 1975;47(3):140-2. Russian. PubMed PMID: 779093.
3: Csürös L. Fifteen years of experience on the use of Libexin tablets. Ther Hung. 1989;37(1):50-4. Review. PubMed PMID: 2667194.
4: Rácz I, Plachy J, Gyarmati L. [Libexin metabolism]. Acta Pharm Hung. 1978;48 Suppl:11-3. Hungarian. PubMed PMID: 749516.
5: Gergely I. Libexin combinatum in the treatment of patients suffering from chronic respiratory tract diseases. Ther Hung. 1978;26(3):136-8. PubMed PMID: 725818.
6: Halmos T, Salamon F. Observations with Libexin-c in bronchopulmonary syndromes. Ther Hung. 1973;21(3-4):149-51. PubMed PMID: 4808355.
7: Balázs C, Szabó M, Szerze P, Leövey A. Effect of libexin combinatum (libexine and emetine) on phagocytosis by polymorphonuclear granulocytes and alveolar macrophages. Eur J Clin Pharmacol. 1977 Dec 16;12(5):345-8. PubMed PMID: 340236.
8: Hankovszky M, Károlyi A. [Study on the antitussive effect of Libexin in clinical practice]. Orv Hetil. 1966 Jul 24;107(30):1427-8. Hungarian. PubMed PMID: 5968420.
9: Bollabás B. Application of libexin in diseases of the respiratory tract. Ther Hung. 1968;16(1):38-41. PubMed PMID: 5655291.
10: Vas M, Kun A. A new antitussive (libexin) for geriatric use. Ther Hung. 1967;15(1):32-4. PubMed PMID: 5343252.
11: Rédey T, Skoda E. Clinical use of Libexin, a new peripheral antitussive. Ther Hung. 1967;15(3):117-9. PubMed PMID: 4866485.
12: Poórnénémeth M, Rácz I, Plachy J, Gyarmati L. [Microdetermination of Libexin in biological media. II. Fluorometric determination of Libexin]. Acta Pharm Hung. 1978 Nov;48(6):261-6. Hungarian. PubMed PMID: 716933.
13: Kiss J, Pongor F, Nagy M. Comparative investigation of Libexin and Hydrocodin. Ther Hung. 1968;16(2):79-82. PubMed PMID: 5666419.
14: Plachy J, Rácz I, Poórné NM, Gyarmati L. [Microdetermination of 3-(2,2-diphenylethyl)-5-(2-piperidine-ethyl)-1,2,4-oxadiazol (Libexin) in biological medium. I. Determination of Libexin by the ion-pair formation method]. Acta Pharm Hung. 1978 Sep;48(5):204-9. Hungarian. PubMed PMID: 707114.
15: Keszler P, Babanassi E. Libexin in pulmonary surgery. Ther Hung. 1968;16(3):130-2. PubMed PMID: 5726086.
16: Harsányi K, Tardos L, Fehér I, Nagy G. Pharmacologic, clinico-pharmacologic and clinical effects of Libexin. Boll Chim Farm. 1973 Oct;112(10):691-9. PubMed PMID: 4782264.
17: Pandula E, Harsányi K, Rácz I. [The mechanism of the solvolysis of 3-(2,2-diphenyl-ethyl)-5-(2-piperidino-ethyl)-1,2,4-oxadiazole, (Libexin)]. Acta Pharm Hung. 1968 Jun;38(2):68-70. Hungarian. PubMed PMID: 5723280.
18: Olivieri D, Pezza A, Polistina D, D'Agostino F. [Clinical evaluation of a new drug combination in the therapy of acute and chronic bronchopneumopathies]. Arch Monaldi. 1979 Jan-Apr;34(1-2):29-41. Italian. PubMed PMID: 554572.
19: Bártfai Z, Somoskövi A, Puhó EH, Czeizel AE. No teratogenic effect of prenoxdiazine: a population-based case-control study. Congenit Anom (Kyoto). 2007 Mar;47(1):16-21. PubMed PMID: 17300686.
20: Nosál'ová G, Strapková A, Korpás J. [Studies of the antitussive effect of prenoxdiazine of experimentally induced cough]. Bratisl Lek Listy. 1982 Jul;78(1):47-54. Slovak. PubMed PMID: 7127162.

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